(2-ethyl-3-fluorophenyl)methanol
Description
(2-Ethyl-3-fluorophenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO. Its structure comprises a benzyl alcohol group substituted with an ethyl group at the 2-position and a fluorine atom at the 3-position on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic effects of the fluorine atom and the steric influence of the ethyl group, which modulate reactivity, solubility, and intermolecular interactions.
Key inferred characteristics include:
- Polarity: Enhanced by the electronegative fluorine atom, promoting solubility in polar solvents like methanol or ethanol .
- Boiling Point: Likely higher than methanol (64.7°C) due to increased molecular weight and aromaticity, but lower than bulkier fluorinated phenols (e.g., 2-fluorophenol, boiling point ~171°C) .
- Toxicity: Expected to follow methanol-derived toxicity profiles (e.g., metabolic conversion to toxic aldehydes), though the ethyl group may alter absorption kinetics .
Properties
CAS No. |
1427460-18-1 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-3-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-ethyl-3-fluorophenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydroxyl group can be reduced to a methyl group using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (2-ethyl-3-fluorophenyl)acetaldehyde or (2-ethyl-3-fluorobenzoic acid).
Reduction: (2-ethyl-3-fluorotoluene).
Substitution: (2-ethyl-3-methoxyphenyl)methanol.
Scientific Research Applications
(2-ethyl-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethyl-3-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of (2-ethyl-3-fluorophenyl)methanol with structurally or functionally related compounds, based on available evidence and inferred trends:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: The fluorine atom in this compound increases electron-withdrawing effects compared to non-fluorinated analogs like benzyl alcohol, enhancing acidity (pKa ~14–15) and stabilizing intermediates in nucleophilic reactions . In contrast, 2-methoxyethanol (C₃H₈O₂) exhibits stronger hydrogen-bonding capacity due to the ether-oxygen, improving solvent properties but increasing toxicity risks .
Steric and Solubility Trends: The ethyl group in this compound introduces steric hindrance, reducing reaction rates in SN₂ mechanisms compared to smaller analogs like methanol . Fluorine’s electronegativity improves solubility in polar aprotic solvents (e.g., DMSO) relative to ethyl-substituted non-fluorinated alcohols .
Toxicity and Safety: While methanol derivatives are generally toxic, bulky substituents (e.g., phenyl in C₁₄H₁₃FO₂) reduce bioavailability and metabolic activation, lowering acute toxicity . Methanol’s high vapor pressure (127 mmHg at 25°C) contrasts with this compound’s lower volatility (estimated <10 mmHg), reducing inhalation risks but requiring careful handling due to dermal absorption .
Research Implications and Limitations
- Data Gaps: Direct experimental data on this compound’s physical properties (e.g., melting point, vapor pressure) are absent in the provided evidence. Further studies are needed to validate inferred values.
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